Amcipatricin

Polyene formulation Water solubility Parenteral delivery

Amcipatricin (CAS 143483-67-4), also coded SPK-843 or SPA-S-753, is a semi-synthetic, water-soluble derivative of the heptaene macrolide partricin A, produced via fermentation of a mutant strain of Streptomyces aureofaciens. It is formulated as a diascorbate or diaspartate salt for intravenous administration and exhibits broad-spectrum fungicidal activity against Candida spp., Cryptococcus neoformans, and Aspergillus spp., having advanced to Phase III clinical trials for pulmonary fungal infections and aspergillosis before discontinuation.

Molecular Formula C67H103N5O19
Molecular Weight 1282.6 g/mol
CAS No. 143483-67-4
Cat. No. B10827650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmcipatricin
CAS143483-67-4
Molecular FormulaC67H103N5O19
Molecular Weight1282.6 g/mol
Structural Identifiers
SMILESCC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(CC(CC(CC(=O)CC(CC(=O)OC1C(C)CCC(CC(=O)C3=CC=C(C=C3)NC)O)O)O)O)O)O)O)O)C(=O)NCCN(C)C)OC4C(C(C(C(O4)C)O)NC(=O)CN(C)C)O
InChIInChI=1S/C67H103N5O19/c1-42-21-19-17-15-13-11-9-10-12-14-16-18-20-22-54(89-66-63(85)61(62(84)44(3)88-66)70-58(82)41-72(7)8)38-57-60(65(86)69-29-30-71(5)6)56(81)40-67(87,91-57)39-53(79)35-51(77)33-49(75)31-48(74)32-50(76)34-52(78)37-59(83)90-64(42)43(2)23-28-47(73)36-55(80)45-24-26-46(68-4)27-25-45/h9-22,24-27,42-44,47-49,51-54,56-57,60-64,66,68,73-75,77-79,81,84-85,87H,23,28-41H2,1-8H3,(H,69,86)(H,70,82)/b10-9+,13-11+,14-12+,17-15+,18-16+,21-19+,22-20+/t42-,43-,44+,47?,48+,49-,51-,52+,53-,54-,56-,57-,60+,61-,62+,63-,64-,66-,67+/m0/s1
InChIKeyUJGVOBAKMNJQEV-LYLBHANESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Amcipatricin (SPK-843) Procurement: A Water-Soluble Polyene Antifungal for Systemic Mycosis Research


Amcipatricin (CAS 143483-67-4), also coded SPK-843 or SPA-S-753, is a semi-synthetic, water-soluble derivative of the heptaene macrolide partricin A, produced via fermentation of a mutant strain of Streptomyces aureofaciens [1]. It is formulated as a diascorbate or diaspartate salt for intravenous administration and exhibits broad-spectrum fungicidal activity against Candida spp., Cryptococcus neoformans, and Aspergillus spp., having advanced to Phase III clinical trials for pulmonary fungal infections and aspergillosis before discontinuation [2]. Its defining physicochemical feature—aqueous solubility—fundamentally distinguishes it from naturally occurring polyene antibiotics such as amphotericin B and nystatin, which require detergent-based or liposomal formulation strategies for parenteral delivery [3].

Why Amcipatricin (SPK-843) Cannot Be Replaced by Generic Amphotericin B or Other Polyenes in Research and Development


Although amcipatricin and amphotericin B share a polyene macrolide core and ergosterol-binding mechanism, they diverge sharply in two properties that govern both formulation feasibility and preclinical safety: water solubility and renal tolerability. Amphotericin B is practically insoluble in water (750 mg/L at 25 °C) and must be formulated with deoxycholate (Fungizone) or incorporated into liposomes (AmBisome) to enable intravenous dosing ; both strategies introduce excipient-driven toxicities and complex pharmacokinetics. In contrast, amcipatricin diascorbate is freely water-soluble and can be administered as a simple aqueous solution, eliminating the need for solubilizing detergents [1]. Furthermore, at doses exceeding 1.0 mg/kg, SPK-843 produces no observable renal histopathology, whereas both conventional and liposomal amphotericin B exhibit dose-limiting nephrotoxicity at their respective maximum tolerated doses [2]. These differences mean that in-class substitution with generic amphotericin B—or even with reduced-toxicity liposomal formulations—fundamentally alters the experimental safety and formulation profile, and cannot replicate the combined solubility-toxicity advantage of amcipatricin.

Amcipatricin (SPK-843): Quantified Differentiation Against Amphotericin B, Fluconazole, and Micafungin


Water Solubility Advantage: Amcipatricin Diascorbate is Freely Soluble in Aqueous Media Unlike Amphotericin B

Amcipatricin diascorbate (SPK-843) is described as freely water-soluble, enabling direct aqueous intravenous formulation, whereas amphotericin B is classified as insoluble in water, with a measured aqueous solubility of only 750 mg/L (0.75 mg/mL) at 25 °C [1]. The parent compound partricin A is also practically insoluble in water and common organic solvents [2]. This solubility differential eliminates the need for deoxycholate or liposomal encapsulation required for amphotericin B delivery.

Polyene formulation Water solubility Parenteral delivery

Renal Safety: SPK-843 Doses Above 1.0 mg/kg Produce No Renal Histopathology, Contrasting with Amphotericin B Nephrotoxicity

In a direct head-to-head murine pulmonary aspergillosis model, SPK-843 administered intravenously at doses exceeding 1.0 mg/kg of body weight exhibited no renal toxicities, and showed a trend toward superior survival prolongation versus the estimated maximum tolerated doses of both conventional amphotericin B (Fungizone; 1.0 mg/kg) and liposomal amphotericin B (AmBisome; 8.0 mg/kg) [1]. In a 13-week repeat-dose intravenous toxicity study in rats, no evidence of serious nephrotoxicity was observed even at the highest dose tested (5 mg/kg), with a non-toxic dose level established at 0.2 mg/kg [2].

Nephrotoxicity Polyene safety In vivo toxicology

In Vitro Antifungal Potency: SPK-843 Geometric Mean MIC Values Are Significantly Lower Than Amphotericin B Against Key Yeast Species

In a study of 116 clinical yeast isolates tested by NCCLS broth microdilution, SPA-S-843 (SPK-843) demonstrated significantly lower MIC50, MIC90, and geometric mean (GM) MIC values compared to amphotericin B against Candida albicans (GM: 0.054 vs. 0.124 µg/mL), C. glabrata (GM: 0.042 vs. 0.264 µg/mL), C. krusei (GM: 0.08 vs. 0.227 µg/mL), C. tropicalis (GM: 0.042 vs. 0.15 µg/mL), C. neoformans (GM: 0.035 vs. 0.15 µg/mL), and S. cerevisiae (GM: 0.009 vs. 0.065 µg/mL), with P < 0.001 for the latter four species [1]. Against Aspergillus spp., SPK-843 geometric mean MICs were 0.287 µg/mL for A. flavus (vs. 0.66 for amphotericin B) and ≤0.051 µg/mL for A. niger (vs. 0.205 for amphotericin B) [2]. Against 22 clinical isolates of the WHO critical-priority pathogen Candida auris, amcipatricin diascorbate achieved 100% inhibition at MICs of 1–2 µg/mL .

MIC Candida Cryptococcus Antifungal susceptibility

Fungicidal Kinetics: SPK-843 Induces 80% Potassium Ion Leakage Within 4 Minutes Versus 35% for Amphotericin B

In direct contact tests measuring membrane disruption via potassium ion (K+) efflux, SPK-843 produced approximately 80% leakage of intracellular K+ from Candida albicans cells within 4 minutes, whereas amphotericin B produced only 35% leakage over the same time period [1]. This rapid membrane permeabilization correlates with faster fungicidal action: SPK-843 at 0.125–2 µg/mL decreased viable C. albicans and C. neoformans cells below the assay detection limit within 30–60 minutes in time-kill studies, compared with slower killing kinetics for amphotericin B at equivalent concentrations [2]. Additionally, in vitro tests against 17 clinical isolates of encapsulated and non-encapsulated C. neoformans showed that SPA-S-753 activity was approximately ten times higher than that of amphotericin B [3].

Fungicidal kinetics Membrane permeabilization K+ leakage

In Vivo Tissue Burden Reduction: SPK-843 at 0.25 mg/kg Achieves >99% Reduction in Kidney Fungal Load, Matching Amphotericin B at 1 mg/kg

In a murine systemic candidiasis model (CD-1 mice intravenously infected with C. albicans), SPK-843 at a dose of 0.25 mg/kg reduced viable C. albicans cell counts in the kidney to less than 1/100 of the untreated control on day 1, and by day 4, 50–100% of mice had complete fungal eradication at this dose. Amphotericin B required a dose of 1 mg/kg to achieve comparable kidney fungal eradication levels [1]. At a higher dose of 0.8 mg/kg/day administered for 5 days, SPK-843 completely eradicated C. albicans in 8 out of 10 mice, whereas the same dose of conventional amphotericin B (deoxycholate formulation) had no observable effect [1].

In vivo efficacy Candida albicans Tissue fungal burden

Superior Survival Prolongation in Murine Cryptococcosis: SPK-843 4.0 mg/kg Outperforms Amphotericin B 0.7 mg/kg and Fluconazole 80 mg/kg

In a murine model of systemic cryptococcosis (BALB/c mice intravenously inoculated with a lethal dose of C. neoformans YC-11), SPK-843 administered at 4.0 mg/kg once daily for 5 days produced significantly better survival prolongation and fungal burden reduction than amphotericin B at 0.7 mg/kg and fluconazole at 80 mg/kg (P < 0.001). Critically, this survival benefit was achieved without histopathological evidence of renal changes in the SPK-843-treated group, whereas amphotericin B at its maximum tolerated dose (0.7 mg/kg) is known to be nephrotoxic in this model [1].

Cryptococcosis Survival In vivo efficacy

High-Value Research and Development Application Scenarios for Amcipatricin (SPK-843) Based on Verified Differentiation


Parenteral Antifungal Development Programs Requiring Detergent-Free Aqueous Formulations

Amcipatricin's freely water-soluble diascorbate salt form enables direct aqueous intravenous formulation without deoxycholate or liposomal encapsulation, addressing a key limitation of amphotericin B . This property is particularly valuable for research programs developing intravenous antifungal therapies where excipient-related toxicities (e.g., infusion reactions, electrolyte disturbances) must be minimised. The compound has already completed Phase II human trials via intravenous administration, confirming the translational feasibility of this formulation advantage .

Renal-Sparing Antifungal Therapy Research for Immunocompromised and Critically Ill Populations

The demonstrated absence of nephrotoxicity at SPK-843 doses exceeding 1.0 mg/kg in murine aspergillosis models, and the lack of serious renal findings at 5 mg/kg in 13-week rat toxicity studies, directly contrasts with the dose-limiting nephrotoxicity of amphotericin B and liposomal amphotericin B . This renal-sparing profile positions amcipatricin as a research candidate for antifungal prophylaxis or treatment in populations where renal function is already compromised, including stem cell transplant recipients, solid organ transplant patients, and those receiving concurrent nephrotoxic medications.

Candida auris and Multi-Drug-Resistant Fungal Infection Research

Amcipatricin diascorbate demonstrated 100% growth inhibition against 22 clinical Candida auris isolates from diverse geographical clades at MICs of 1–2 µg/mL . Given that C. auris is classified in the WHO critical priority group and frequently exhibits resistance to azoles, echinocandins, and in some cases amphotericin B, amcipatricin's potent and universal activity against this pathogen supports its investigation as a therapeutic candidate for multi-drug-resistant nosocomial fungal outbreaks where conventional polyenes or azoles fail. The compound's fungicidal (rather than fungistatic) mechanism also reduces the risk of resistance emergence .

Inhalable Antifungal Therapy for Pulmonary Aspergillosis in Cystic Fibrosis

Amcipatricin is under advanced R&D development as an inhalable dry-powder formulation for the treatment and prophylaxis of severe fungal infections in cystic fibrosis and immunocompromised patients . The compound's water solubility, combined with its potent in vitro activity against Aspergillus fumigatus (MIC 0.5 µg/mL), A. flavus (MIC 0.25 µg/mL), and A. niger (MIC 0.0625 µg/mL), and its dose-dependent efficacy in murine pulmonary aspergillosis models, provides a strong evidence base for inhaled delivery programs targeting allergic bronchopulmonary aspergillosis and chronic pulmonary aspergillosis .

Quote Request

Request a Quote for Amcipatricin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.